Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate
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Overview
Description
Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate is a synthetic organic compound characterized by its unique chemical structure, which includes an aromatic benzoate ester, an amino group, and a difluorocyclohexylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-nitrobenzoate and 4,4-difluorocyclohexylamine.
Reduction of Nitro Group: The nitro group in ethyl 3-nitrobenzoate is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogenation conditions.
Amidation Reaction: The resulting ethyl 3-amino-4-nitrobenzoate is then reacted with 4,4-difluorocyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The specific pathways involved would depend on the biological context, such as inhibition of enzyme activity or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-(4-fluorocyclohexylamino)benzoate: Similar structure but with a single fluorine atom.
Ethyl 3-amino-4-(cyclohexylamino)benzoate: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
Uniqueness
Ethyl 3-amino-4-(4,4-difluorocyclohexylamino)benzoate is unique due to the presence of two fluorine atoms on the cyclohexyl ring, which can significantly influence its chemical properties and biological activity. The difluorocyclohexyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
ethyl 3-amino-4-[(4,4-difluorocyclohexyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-2-21-14(20)10-3-4-13(12(18)9-10)19-11-5-7-15(16,17)8-6-11/h3-4,9,11,19H,2,5-8,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMKWSNIZILSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCC(CC2)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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